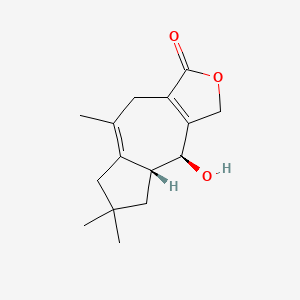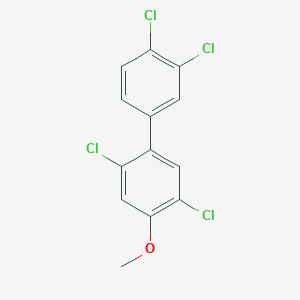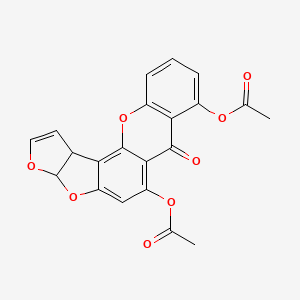
3a-Ethyl-6a-methyloctahydro-2,5-methanopentalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3a-Ethyl-6a-methyloctahydro-2,5-methanopentalene is a complex organic compound with a unique structure that includes multiple rings and substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3a-Ethyl-6a-methyloctahydro-2,5-methanopentalene typically involves multiple steps, including the formation of the core pentalene structure followed by the introduction of ethyl and methyl groups. Common synthetic routes may involve:
Cyclization reactions: To form the core pentalene structure.
Alkylation reactions: To introduce the ethyl and methyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and alkylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions
3a-Ethyl-6a-methyloctahydro-2,5-methanopentalene can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Using reducing agents to remove oxygen or add hydrogen.
Substitution: Replacing one substituent with another under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
3a-Ethyl-6a-methyloctahydro-2,5-methanopentalene has various applications in scientific research, including:
Chemistry: As a model compound for studying reaction mechanisms and synthetic methods.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigating its potential as a pharmaceutical intermediate or active compound.
Industry: Applications in materials science and chemical manufacturing.
Wirkmechanismus
The mechanism by which 3a-Ethyl-6a-methyloctahydro-2,5-methanopentalene exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition or activation: Affecting biochemical pathways.
Receptor binding: Modulating cellular responses.
Pathway modulation: Influencing metabolic or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3a-Bromo-6a-methyloctahydro-2,5-methanopentalene: Similar structure with a bromine substituent.
3a-Ethyl-6a-methyloctahydro-2,5-methanopentalene: Similar core structure with different substituents.
Uniqueness
This compound is unique due to its specific combination of ethyl and methyl groups, which can influence its chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
59052-81-2 |
|---|---|
Molekularformel |
C12H20 |
Molekulargewicht |
164.29 g/mol |
IUPAC-Name |
3-ethyl-7-methyltricyclo[3.3.1.03,7]nonane |
InChI |
InChI=1S/C12H20/c1-3-12-7-9-4-10(8-12)6-11(12,2)5-9/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
VIZHRCZCOAZQRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC12CC3CC(C1)CC2(C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14614793.png)
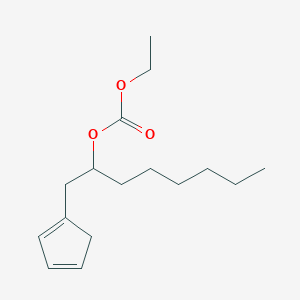
![Ethyl 2-(7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B14614799.png)
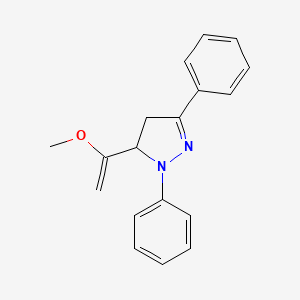
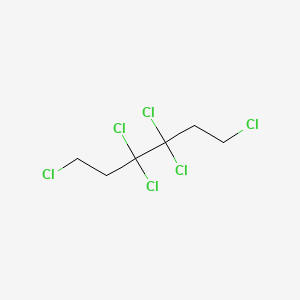
![[1,1'-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate](/img/structure/B14614807.png)
![1-[3-(Trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14614814.png)
![4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol)](/img/structure/B14614818.png)
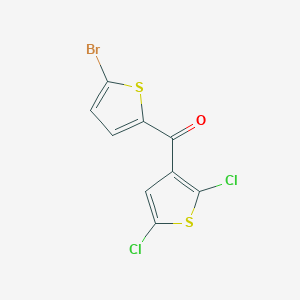
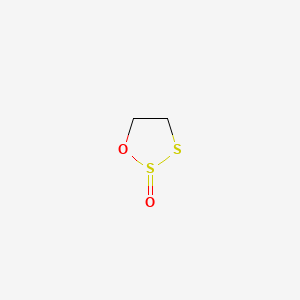
![2,2'-[Diselane-1,2-diylbis(methylene)]dibenzaldehyde](/img/structure/B14614844.png)
